molecular formula C10H10N2O B11912509 3,5-Dimethylquinoxalin-2-ol

3,5-Dimethylquinoxalin-2-ol

Cat. No.: B11912509
M. Wt: 174.20 g/mol
InChI Key: OCDNQUMWKHDHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylquinoxalin-2-ol is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the quinoxaline ring imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylquinoxalin-2-ol typically involves the condensation of 3,5-dimethyl-1,2-diaminobenzene with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylquinoxalin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dimethylquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylquinoxalin-2-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug discovery and other applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,5-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13)

InChI Key

OCDNQUMWKHDHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.